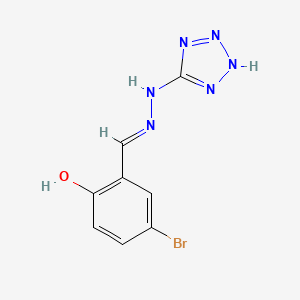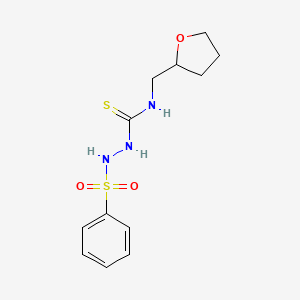
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been widely used in scientific research. It is a tetrazole-containing derivative of 5-bromo-2-hydroxybenzaldehyde that has been synthesized using various methods. This compound has shown potential in various applications, including as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone varies depending on its application. As a fluorescent probe, it reacts with ROS to produce a fluorescent product, which can be detected using fluorescence microscopy. As an anti-cancer agent, it induces apoptosis in cancer cells by activating the mitochondrial pathway. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to detect ROS in cells. As an anti-cancer agent, it induces apoptosis in cancer cells. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its unique properties, which make it useful in various applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its detection.
Future Directions
There are many potential future directions for the use of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in scientific research. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is also needed to explore its potential as a fluorescent probe for detecting ROS in cells. Finally, there may be potential for the development of new derivatives of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone with improved properties for specific applications.
Synthesis Methods
There are various methods for synthesizing 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the most commonly used methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with sodium azide in the presence of a catalyst. This reaction results in the formation of 5-bromo-2-hydroxybenzaldehyde azide, which is then reacted with hydrazine hydrate to produce 5-bromo-2-hydroxybenzaldehyde hydrazone. Finally, the tetrazole ring is introduced by reacting the hydrazone with sodium azide in the presence of a catalyst.
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARWCSDKKGUQE-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6088360.png)
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088371.png)
![1-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088372.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)